![molecular formula C26H20N2 B1598769 Benzenamine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 106704-35-2](/img/structure/B1598769.png)
Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Overview
Description
Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is an aromatic compound that is used in a variety of scientific research applications. It is a type of benzenamine and is composed of two benzene rings connected by an anthracene bridge. This compound is also known as 9,10-dihydroanthracene-4,4'-diamine and is used in a variety of laboratory experiments.
Scientific Research Applications
Photophysical Properties : A study by Ito et al. (2019) investigated π-extended mono- and bis-BODIPY derivatives, including benzo[a]anthracene-fused BODIPY (Ant-Mono-BDP), and found significant redshifted trends in fluorescence spectra with increasing solvent polarity. These compounds showed strong absorption in the near-IR region, indicating potential applications in photophysical studies and materials science (Ito et al., 2019).
Organic Mixed-Valence Systems : Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems, including 9,10-bis(N,N-di(4-methoxyphenyl)amino)anthracene. The study found that the strength of electronic interaction decreases in the order of benzene > naphthalene > anthracene, providing insights into the electronic coupling in these systems (Lambert et al., 2005).
Fluorinated Polyimides : Ghosh and Banerjee (2009) synthesized a new diamine monomer, leading to novel fluorinated polyimides, which exhibited high thermal stability and good solubility in organic solvents. These materials have applications in high-performance polymers (Ghosh & Banerjee, 2009).
Photoluminescent Benzoxazine Resin : Goto et al. (2020) synthesized a novel benzoxazine derivative with anthracene moiety, which luminesced with a high quantum yield. This compound could lead to thermally stable curing resins observable by the naked eye, useful in materials science (Goto et al., 2020).
Piezofluorochromic Properties : Zheng et al. (2014) prepared 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes to understand the effect of alkyl lengths on solid-state fluorescence and piezochromic luminescence. This study has implications for developing materials with tunable optical properties (Zheng et al., 2014).
Supramolecular Organic Framework : Yang et al. (2010) demonstrated the synthesis of a stable supramolecular organic framework with significant CO2 adsorption capacity. Such frameworks have potential applications in gas storage and separation technologies (Yang et al., 2010).
Mechanism of Action
Target of Action
It is often used in organic synthesis and material science fields , suggesting that its targets could be various depending on the specific application.
Mode of Action
Given its use in organic synthesis and material science, it likely interacts with its targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
Given its use in organic synthesis and material science, it likely participates in various chemical reactions that lead to the formation of new compounds or materials .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents but has poor solubility in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Given its use in organic synthesis and material science, it likely contributes to the formation of new compounds or materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature in a sealed, dry environment . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation of dust .
properties
IUPAC Name |
4-[10-(4-aminophenyl)anthracen-9-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNOFHCTUSIHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389016 | |
Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106704-35-2 | |
Record name | Benzenamine, 4,4'-(9,10-anthracenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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